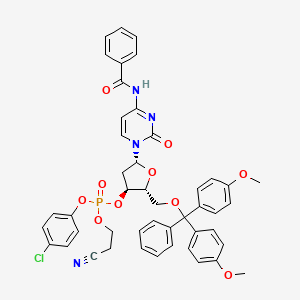

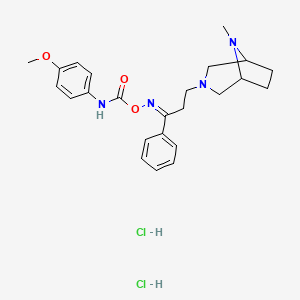

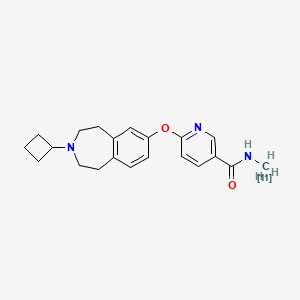

Fenoldopam hydrobromide, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェノルドパム臭化水素酸塩, (R)- は、ベンザゼピン誘導体であり、選択的なドーパミンD1受容体作動薬です。主に、重症高血圧の短期管理のための急速作用型血管拡張薬として使用されます。 この化合物は、細動脈拡張による血圧降下作用で知られています .

準備方法

合成ルートと反応条件

フェノルドパム臭化水素酸塩の合成は、適切なベンザゼピン前駆体から始まり、いくつかの段階を伴います。主な段階には、以下が含まれます。

ベンザゼピン環の形成: これは通常、一連の環化反応によって達成されます。

ヒドロキシフェニル基の導入: この段階では、ヒドロキシフェニル基がベンザゼピン環に置換されます。

臭化水素酸塩の形成: 最終段階では、遊離塩基を臭化水素酸との反応によって臭化水素酸塩の形に変換します.

工業生産方法

フェノルドパム臭化水素酸塩の工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製プロセス、および厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性を確保しています .

化学反応の分析

反応の種類

フェノルドパム臭化水素酸塩は、いくつかの種類の化学反応を受けます。これには、以下が含まれます。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体を形成することができます。

還元: 還元反応を使用して、ベンザゼピン環上の官能基を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から形成される主な生成物には、フェノルドパム臭化水素酸塩のさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ異なる薬理作用を持ちます .

科学研究への応用

フェノルドパム臭化水素酸塩は、以下を含む、幅広い科学研究への応用があります。

化学: ドーパミン受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。

生物学: 血管拡張作用のため、腎血流量と利尿作用に関する研究に使用されます。

医学: 急性腎障害や高血圧緊急症などの治療における潜在的な用途について調査されています。

科学的研究の応用

Fenoldopam hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying dopamine receptor agonists and their interactions.

Biology: Employed in research on renal blood flow and diuresis due to its vasodilatory effects.

Medicine: Investigated for its potential use in treating conditions such as acute kidney injury and hypertensive emergencies.

Industry: Utilized in the development of new antihypertensive drugs and formulations.

作用機序

フェノルドパム臭化水素酸塩は、ドーパミンD1受容体を選択的に活性化することで作用し、血管拡張と腎血流量の増加につながります。α2アドレナリン受容体に中程度の親和性で結合しますが、D2様受容体、α1およびβアドレナリン受容体、またはムスカリン受容体には有意な親和性はありません。 D1受容体の活性化は、血管平滑筋の弛緩をもたらし、それによって血圧が低下します .

類似化合物との比較

類似化合物

ドーパミン: 自然発生する神経伝達物質で、血管拡張作用は類似していますが、D1受容体に対する選択性が低いです。

ニトロプルシドナトリウム: 高血圧緊急症に使用される別の血管拡張薬ですが、シアン化物中毒が関連しています。

ヒドララジン: 異なる作用機序を持つ血管拡張薬で、主に高血圧の長期管理に使用されます.

独自性

フェノルドパム臭化水素酸塩は、ドーパミンD1受容体の選択的な活性化においてユニークであり、ニトロプルシドナトリウムに関連するシアン化物中毒のリスクなしに、血圧の迅速かつ可逆的な低下をもたらします。 さらに、腎血流量を増加させる能力により、腎機能障害のある患者に特に有用です .

特性

CAS番号 |

1217454-00-6 |

|---|---|

分子式 |

C16H17BrClNO3 |

分子量 |

386.7 g/mol |

IUPAC名 |

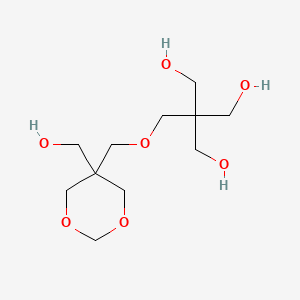

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |

InChI |

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1 |

InChIキー |

DSGOSRLTVBPLCU-BTQNPOSSSA-N |

異性体SMILES |

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br |

正規SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。